3-methyl-5-(trifluoromethyl)benzoyl Chloride
Overview
Description
3-Methyl-5-(trifluoromethyl)benzoyl Chloride is a clear light yellow liquid . It has been used in the preparation of intermediates, required for the synthesis of C-2 and C-3 substituted pyrazolo .
Synthesis Analysis
The synthesis of this compound involves the use of 3’-(Trifluoromethyl)acetophenone . The yield of the reaction was found to be 87% as indicated by 1H NMR .Molecular Structure Analysis
The molecular formula of this compound is C9H6ClF3O . More details about its structure can be found on the NIST Chemistry WebBook .Chemical Reactions Analysis
This compound reacts with sodium salts of N, N -disubstituted dithiocarbamic acids to yield a series of dithiocarbamates .Physical and Chemical Properties Analysis
This compound is a clear light yellow liquid . It has a refractive index of 1.477 and a density of 1.383 g/mL at 25 °C . It boils at 184-186 °C/750 mmHg .Scientific Research Applications
Synthesis of Drug Intermediates
- 3,5-Bis(Trifluoromethyl)Benzoyl Chloride as a Drug Intermediate : This compound, synthesized from 1,3-bis(trifluoromethyl)benzene, is an important drug intermediate. Its synthesis involves bromination, carboxylation, and chlorination, offering economic advantages for pharmaceutical applications (Zhou Xiao-rui, 2006).
Organic Synthesis and Functionalization
- Conversion in Carbohydrate Chemistry : The compound plays a role in the benzoylation of carbohydrate derivatives, indicating its utility in organic synthesis, particularly in the field of glycochemistry (G. Chittenden & J. Buchanan, 1969).
- Regioselective Benzoylation : It is used in the regioselective benzoylation of glycopyranosides, demonstrating its effectiveness in achieving specific chemical modifications (E. Evtushenko, 2010).
Material Science and Polymer Chemistry
- Synthesis of Novel Monomers : It is utilized in the synthesis of novel AB2-type monomers like 3,5-bis(4-methylolphenoxy)benzoyl chloride, which are key in producing hydroxyl-terminated hyperbranched aromatic poly(ether-ester)s, significant in material science (T. Shanmugam, C. Sivakumar, & A. S. Nasar, 2008).
Chemical Synthesis and Methodology Development
- In Synthesis of Se-Trifluoromethyl Esters : This compound contributes to the efficient synthesis of Se-trifluoromethyl esters, highlighting its importance in developing new synthetic methodologies (Junwen Wang, Mengjia Zhang, & Z. Weng, 2017).
Mechanism of Action
Target of Action
3-Methyl-5-(trifluoromethyl)benzoyl Chloride is primarily used as a reagent in organic synthesis . It doesn’t have a specific biological target, but it’s used to introduce the trifluoromethyl group into chemical reactions .
Mode of Action
As a reagent, this compound interacts with other compounds in chemical reactions. It’s used to synthesize various organic compounds, including neurokinin antagonists and chlorinated herbicides . It can also be used to synthesize a highly efficient germane dehydrogenation catalyst .
Biochemical Pathways
The specific biochemical pathways affected by this compound depend on the compounds it’s used to synthesize. For example, neurokinin antagonists can affect the neurokinin pathway, which is involved in pain perception and inflammation .
Pharmacokinetics
It’s important to note that the compound is sensitive to moisture .
Result of Action
The result of this compound’s action is the synthesis of various organic compounds. The specific molecular and cellular effects depend on the compounds it’s used to synthesize .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, it’s sensitive to moisture, so it should be stored in a dry environment . Additionally, it should be handled in a well-ventilated area to avoid inhalation .
Safety and Hazards
Properties
IUPAC Name |
3-methyl-5-(trifluoromethyl)benzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O/c1-5-2-6(8(10)14)4-7(3-5)9(11,12)13/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STYLTOJEHPKJDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(F)(F)F)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30379610 | |
Record name | 3-methyl-5-(trifluoromethyl)benzoyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30379610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
261952-09-4 | |
Record name | 3-Methyl-5-(trifluoromethyl)benzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=261952-09-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-methyl-5-(trifluoromethyl)benzoyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30379610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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